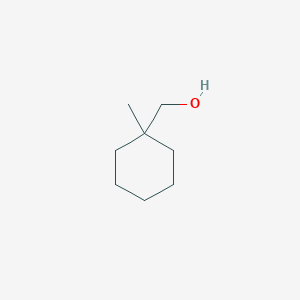

(1-Methylcyclohexyl)methanol

Vue d'ensemble

Description

(1-Methylcyclohexyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydrogen Donation in Organic Reactions : MCHM can act as a hydrogen donor in organic reactions, particularly for reducing ketones to alcohols. It shows high activity in t-phosphine-ruthenium-chloride systems (Smith & Maitlis, 1985).

Clean-Burning Fuel and CO2 Reduction : MCHM's production offers promising applications as a clean-burning fuel. It helps in CO2 reduction and hydrogen storage, with potential uses in DME, hydrogen, and DMFC fuel cells (Dalena et al., 2018).

Organic Synthesis and Drug Discovery : MCHM-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes offers an environmentally friendly method for organic synthesis and drug discovery (Sarki et al., 2021).

Impact on Lipid Dynamics : MCHM significantly influences lipid dynamics, affecting bilayer composition and cell survival. This emphasizes the importance of solvents in biomembrane and proteolipid studies (Nguyen et al., 2019).

Biotechnological Applications of Methylotrophic Bacteria : Methylotrophic bacteria like Methylobacterium extorquens use MCHM for producing value-added products from renewable resources, making it a valuable resource in biotechnology (Ochsner et al., 2014).

Hydrogen Generation via Membrane Reactor Technology : MCHM production and utilization can significantly reduce CO2 emissions and provide a sustainable energy source for hydrogen production and fuel cells (Dalena et al., 2018).

Synthetic and Environmental Methodology : A [Cp*IrCl2]2/NaOH system for direct N-monomethylation of aromatic primary amines with MCHM offers broad substrate scope and excellent selectivities, making it a promising synthetic and environmental method (Li et al., 2012).

Economic Bioprocesses Using Methanol : Methylotrophic bacteria demonstrate potential for economically competitive bioprocesses based on MCHM as an alternative carbon source (Schrader et al., 2009).

Photolysis of Methyl Benzenesulfonate in Methanol : Studies on the photolysis of methyl benzenesulfonate in MCHM have been conducted to understand its chemical properties and reactions (Izawa & Kuromiya, 1975).

Safety and Material Properties : MCHM is a colorless, polar liquid with high flammability and toxicity, making it a widely used raw material in various industries but also posing potential safety issues (Offermanns et al., 2014).

Hydrogen Production Enhancement : A new reactor configuration using MCHM dehydrogenation and methanol synthesis can enhance hydrogen production rates, potentially reducing emissions and energy consumption (Rahimpour et al., 2011).

Bioconversion of Methanol into Useful Chemicals : Corynebacterium glutamicum has been engineered to utilize MCHM as a carbon source for producing glutamate, demonstrating the potential for bioconversion of MCHM into valuable chemicals (Tuyishime et al., 2018).

Safety and Hazards

“(1-Methylcyclohexyl)methanol” is considered a hazardous substance. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H227 (Combustible liquid) .

Mécanisme D'action

Target of Action

(1-Methylcyclohexyl)methanol, a derivative of methanol, is likely to interact with enzymes that metabolize methanol, such as Methanol Dehydrogenase (MDH) . MDH is a dye-linked enzyme that efficiently transfers electrons to cationic electron acceptors at relatively high pH values . The enzymatic activity requires the presence of ammonia and sometimes higher amines as activators .

Mode of Action

The compound’s interaction with its targets involves the oxidation of methanol to formaldehyde, a key step in methanol metabolism . This process is facilitated by MDH, which has a broad substrate specificity, oxidizing a wide range of primary alcohols and some secondary alcohols .

Biochemical Pathways

The metabolism of this compound likely involves the same pathways as methanol. These include the Ribulose Monophosphate (RuMP) pathway , the Dihydroxyacetone (DHA) pathway , the Calvin-Benson-Bassham (CBB) cycle , and the Serine cycle . These pathways are responsible for the assimilation of one-carbon (C1) compounds, with the assimilation taking place either at the level of formaldehyde or CO2 .

Result of Action

The oxidation of methanol to formaldehyde and its subsequent metabolism can lead to the production of energy and the generation of metabolic intermediates .

Action Environment

The action of this compound is likely to be influenced by environmental factors such as pH, as the activity of MDH is known to be optimal at relatively high pH values . Additionally, the presence of ammonia or higher amines is required for the activation of MDH .

Propriétés

IUPAC Name |

(1-methylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBPRIUBEQJUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363533 | |

| Record name | (1-methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-13-2 | |

| Record name | (1-methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylcyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

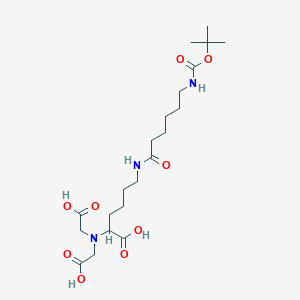

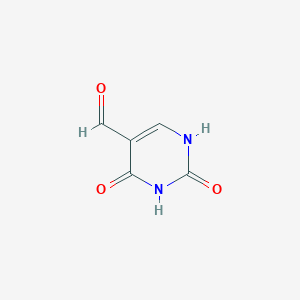

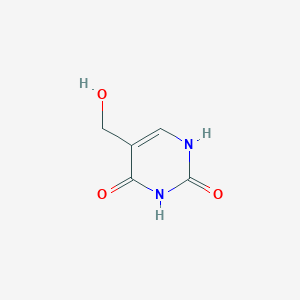

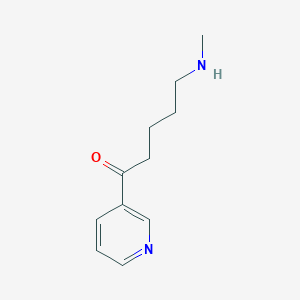

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

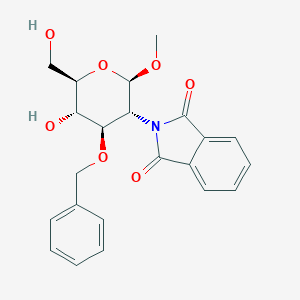

Feasible Synthetic Routes

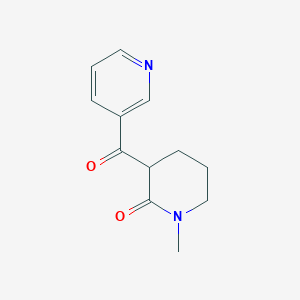

Q1: What is the role of (1-Methylcyclohexyl)methanol in the synthesis described in the abstract?

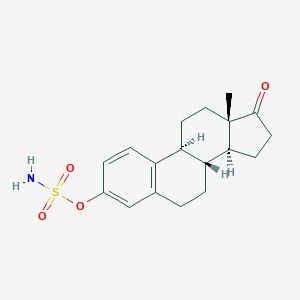

A1: this compound acts as a starting material in the synthesis of chlorosulfate and sulfamate derivatives []. These derivatives are proposed to have potential antispasmodic activity and could be useful for treating conditions like epilepsy.

Q2: What can we infer about the reactivity of this compound from the described reaction?

A2: The reaction of this compound with sulfuryl chloride suggests that the hydroxyl group (-OH) of the compound is reactive and can undergo substitution reactions. This reactivity is further supported by the subsequent reaction with an amine to form the sulfamate derivative [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

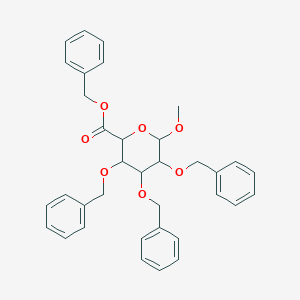

![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)

![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14591.png)